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Compound of Interest

Compound Name:
ethyl 4-phenyl-1H-pyrrole-3-

carboxylate

Cat. No.: B1334569 Get Quote

An In-depth Technical Guide to Ethyl 4-phenyl-1H-
pyrrole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and analysis of ethyl 4-phenyl-1H-pyrrole-3-carboxylate. This document is intended to serve

as a key resource, offering detailed experimental protocols and structured data to support

research and development activities involving this compound. The pyrrole scaffold is a crucial

heterocyclic motif found in numerous natural products and pharmaceutically active compounds,

making its derivatives, such as the title compound, valuable intermediates in medicinal

chemistry and materials science.

Chemical Structure and Identification
Ethyl 4-phenyl-1H-pyrrole-3-carboxylate is a disubstituted pyrrole derivative. The core

structure consists of a five-membered aromatic pyrrole ring, substituted with a phenyl group at

the C4 position and an ethyl carboxylate group at the C3 position.

Structural Identifiers:

Molecular Formula: C₁₃H₁₃NO₂

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1334569?utm_src=pdf-interest
https://www.benchchem.com/product/b1334569?utm_src=pdf-body
https://www.benchchem.com/product/b1334569?utm_src=pdf-body
https://www.benchchem.com/product/b1334569?utm_src=pdf-body
https://www.benchchem.com/product/b1334569?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1334569?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SMILES: CCOC(=O)C1=CNC=C1C2=CC=CC=C2[1]

InChI: InChI=1S/C13H13NO2/c1-2-16-13(15)12-9-14-8-11(12)10-6-4-3-5-7-10/h3-

9,14H,2H2,1H3[1]

InChIKey: VNZGRYAVCWGZCT-UHFFFAOYSA-N[1]

Physicochemical and Analytical Data
The following tables summarize the key physical, chemical, and analytical properties of ethyl 4-
phenyl-1H-pyrrole-3-carboxylate. While experimental spectroscopic data for this specific

compound is not widely published, expected values and data from closely related structures

are provided for reference.

Table 1: Physical and Chemical Properties

Property Value Source

Molecular Weight 215.25 g/mol [2]

Monoisotopic Mass 215.09464 Da [1]

Appearance
Light yellow solid (typical for

similar compounds)
[3]

XlogP (Predicted) 3.4 [1]

Table 2: Spectroscopic Data
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Technique
Data (Predicted or Based on Related
Compounds)

¹H NMR

Expected Chemical Shifts (δ in ppm):- NH

Proton (Pyrrole): 8.0-9.5 (broad singlet).-

Aromatic Protons (Phenyl & Pyrrole): 7.0-7.8

(multiplet).- Ethyl Ester (CH₂): ~4.2 (quartet).-

Ethyl Ester (CH₃): ~1.3 (triplet).

¹³C NMR

Expected Chemical Shifts (δ in ppm):- Carbonyl

(C=O): 160-170.- Aromatic/Pyrrole Carbons:

110-140.- Ethyl Ester (OCH₂): ~60.- Ethyl Ester

(CH₃): ~14.

FT-IR

Expected Characteristic Peaks (cm⁻¹):- N-H

Stretch: ~3300-3400 (broad).- C-H Stretch

(Aromatic): ~3100.- C-H Stretch (Aliphatic):

~2980.- C=O Stretch (Ester): ~1680-1710.- C=C

Stretch (Aromatic/Pyrrole): 1400-1600.

Mass Spec.
Predicted m/z for Adducts:- [M+H]⁺: 216.10192-

[M+Na]⁺: 238.08386- [M-H]⁻: 214.08736

Note: NMR and IR data are estimations based on the functional groups present and spectral

data from analogous structures, such as phenyl(4-phenyl-1H-pyrrol-3-yl)methanone and other

substituted pyrrole esters.[4][5]

Experimental Protocols
Detailed methodologies for the synthesis and characterization of ethyl 4-phenyl-1H-pyrrole-3-
carboxylate are provided below.

Synthesis Protocol: Modified Barton-Zard Synthesis
This protocol is adapted from a modern and efficient one-pot method used for synthesizing 3,4-

disubstituted pyrroles, which involves the reaction of a chalcone derivative with p-

toluenesulfonylmethyl isocyanide (TosMIC).[4]

Step 1: Synthesis of Ethyl 3-phenyl-2-propenoate (Chalcone Precursor)
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To a solution of benzaldehyde (1 equivalent) and ethyl acetate (1.5 equivalents) in absolute

ethanol, add a catalytic amount of sodium ethoxide.

Stir the reaction mixture at room temperature for 4-6 hours.

Monitor the reaction by Thin Layer Chromatography (TLC).

Upon completion, neutralize the mixture with dilute HCl and extract the product with diethyl

ether.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to yield the crude chalcone precursor. Purify by column

chromatography if necessary.

Step 2: Synthesis of Ethyl 4-phenyl-1H-pyrrole-3-carboxylate

Dissolve the chalcone precursor (1 equivalent) and TosMIC (1.1 equivalents) in a 2:1 mixture

of dry DMSO and diethyl ether.

Cool the solution to 0°C in an ice bath.

Add sodium hydride (60% dispersion in mineral oil, 2.5 equivalents) portion-wise over 30

minutes, ensuring the temperature remains below 5°C.

After the addition is complete, allow the reaction to warm to room temperature and stir for

12-16 hours.

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, wash with water and brine, dry over anhydrous magnesium

sulfate, and filter.

Remove the solvent in vacuo. The resulting crude product is purified by flash column

chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title

compound.
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Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Prepare a sample by dissolving 5-10 mg of the purified compound in ~0.7 mL of a deuterated

solvent (e.g., CDCl₃ or DMSO-d₆).

Transfer the solution to an NMR tube.

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

Process the spectra to identify chemical shifts, coupling constants, and integration values to

confirm the structure.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Obtain the FT-IR spectrum of the solid sample using an ATR (Attenuated Total Reflectance)

accessory or by preparing a KBr pellet.

Scan in the range of 4000-400 cm⁻¹.

Analyze the spectrum to identify characteristic absorption bands corresponding to the key

functional groups (N-H, C=O, C=C).

3. Mass Spectrometry (MS)

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

Analyze the sample using high-resolution mass spectrometry (HRMS) with an electrospray

ionization (ESI) source to determine the exact mass of the molecular ion and confirm the

elemental composition.

Visualized Workflow
The following diagram illustrates the logical workflow for the synthesis and structural elucidation

of ethyl 4-phenyl-1H-pyrrole-3-carboxylate.
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Workflow for Synthesis and Analysis of Ethyl 4-phenyl-1H-pyrrole-3-carboxylate

Synthesis Structural Analysis
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Caption: Logical workflow for the synthesis and structural characterization of the target

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1334569#ethyl-4-phenyl-1h-pyrrole-3-carboxylate-
chemical-structure-and-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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